molecular formula C7H8ClNO B1222851 5-Chloro-2-methoxyaniline CAS No. 95-03-4

5-Chloro-2-methoxyaniline

Cat. No.: B1222851
CAS No.: 95-03-4
M. Wt: 157.6 g/mol
InChI Key: WBSMIPLNPSCJFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyaniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors to modulate specific pathways . The exact molecular targets and pathways can vary based on the specific derivative or application.

Comparison with Similar Compounds

Comparison: 5-Chloro-2-methoxyaniline is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties due to these positional differences .

Properties

IUPAC Name

5-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMIPLNPSCJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4274-03-7 (hydrochloride)
Record name 5-Chloroanisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034
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DSSTOX Substance ID

DTXSID0059116
Record name 5-Chloro-2-methoxybenzenamine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-03-4
Record name 5-Chloro-2-methoxyaniline
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URL https://commonchemistry.cas.org/detail?cas_rn=95-03-4
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Record name 5-Chloroanisidine
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Record name 5-Chloro-2-methoxyaniline
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Record name Benzenamine, 5-chloro-2-methoxy-
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Record name 5-Chloro-2-methoxybenzenamine
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Record name 5-chloro-o-anisidine
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Record name 5-CHLORO-O-ANISIDINE
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Synthesis routes and methods I

Procedure details

Following the general procedure I, 0.25 mol of 4,5-dichloro-2-methoxyaniline in 200 ml of water and 60 ml of concentrated hydrochloric acid are hydrogenated in the presence of the catalyst from Example 1 at 180° C. over the course of 45 minutes under a hydrogen pressure of 100 atmospheres gauge. 5-Chloro-2-methoxyaniline is obtained in a yield of 40% and a purity of 74%.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.037 mol (7 g) of 4-chloro-2-nitroanisole is dissolved in 100 ml of absolute alcohol and 3 g of nickel prepared by the RANEY process are added. The solution is hydrogenated at atmospheric pressure and at room temperature while stirring. The catalyst is separated and then washed with two portions of 20 ml of boiling ethanol. The alcoholic solution is concentrated under reduced pressure; the 2-amino-4-chloroanisole crystallizes.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-chloro-2-methoxyaniline in measuring AST activity?

A: this compound, when converted to its diazonium salt form (Fast Red RC), acts as a chromogenic reagent in the assay. [] While the research paper doesn't delve into the exact reaction mechanism, it highlights that the diazonium salt likely reacts with a product of the AST-catalyzed reaction, forming a colored compound. The intensity of the color is directly proportional to the AST activity in the sample.

Q2: What are the advantages of using this compound (Fast Red RC) compared to other diazonium salts for this application?

A: The research paper specifically highlights the enhanced pH stability of the dye formed by Fast Red RC compared to other diazonium salts. [] This stability is crucial for accurate and reliable measurement of AST activity, as it ensures consistent color development and minimizes variations due to slight pH fluctuations. Additionally, the use of dimethylformamide and methanol further enhances and stabilizes color development, contributing to the method's robustness. []

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